N-benzyl-N'-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea
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Overview
Description
N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea is a complex organic compound with a molecular formula of C25H21N5O2S and a molecular weight of 455.53154 g/mol . This compound features a triazine ring, which is known for its broad range of biological activities, including antifungal, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea typically involves multiple steps. One common method includes the alkylation of 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate . This is followed by the reaction with benzylamine and acetic anhydride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to both the catalytic active site and the peripheral anionic site . This dual binding mechanism enhances its inhibitory potency and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4’,4’'-disulfonic acid
Uniqueness
N-benzyl-N’-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}urea is unique due to its specific combination of a triazine ring with a sulfanylacetylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
757205-72-4 |
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Molecular Formula |
C25H21N5O2S |
Molecular Weight |
455.5g/mol |
IUPAC Name |
N-(benzylcarbamoyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H21N5O2S/c31-21(27-24(32)26-16-18-10-4-1-5-11-18)17-33-25-28-22(19-12-6-2-7-13-19)23(29-30-25)20-14-8-3-9-15-20/h1-15H,16-17H2,(H2,26,27,31,32) |
InChI Key |
RMAYKYTXRCQNGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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